butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an alcohol with a carboxylic acid in a process known as esterification . The specific alcohol and carboxylic acid used would depend on the desired ester.Molecular Structure Analysis
The molecular structure of this compound would include a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The “butyl” in the name suggests a four carbon chain attached to the oxygen of the ester functional group .Chemical Reactions Analysis
Esters undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of an ester depend on its specific structure. Generally, esters are less polar than carboxylic acids and alcohols, and they often have pleasant, fruity odors .Scientific Research Applications
Antiproliferative Activity
A study by Chandrappa et al. (2008) synthesized a series of novel thiazolidine derivatives, including compounds similar to butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate. These compounds were tested for their antiproliferative activity against various human cancer cell lines. The results indicated significant antiproliferative effects, emphasizing the importance of specific functional groups for this activity. The study provides insights into the potential application of such compounds in cancer research (Chandrappa et al., 2008).
Antitumor Screening
Horishny and Matiychuk (2020) developed a series of thiazolidin derivatives, closely related to the compound . These derivatives demonstrated moderate antitumor activity against malignant tumor cells, with particular sensitivity in specific cancer cell lines. This study highlights the compound's relevance in the development of new antitumor agents (Horishny & Matiychuk, 2020).
Optoelectronic Properties
Wang et al. (2006) synthesized derivatives of 2,5-diphenyl-1,3,4-oxadiazole, structurally similar to the compound . These derivatives exhibited unique redox, structural, and optoelectronic properties, suggesting potential applications in material science, particularly in the development of molecular wires and optoelectronic devices (Wang et al., 2006).
Molecular Docking and Vibrational Studies
Vanasundari et al. (2018) conducted molecular docking and vibrational studies on butanoic acid derivatives, which are structurally related to the compound . The study provides valuable insights into the interaction mechanisms and potential biological activities of these compounds, paving the way for their application in pharmacology (Vanasundari et al., 2018).
Antifungal Applications
Volkova, Levshin, and Perlovich (2020) synthesized and characterized a novel antifungal compound from the same class as this compound. Their study focused on the compound's solubility and partitioning in biologically relevant solvents, providing essential information for its potential application as an antifungal agent (Volkova, Levshin, & Perlovich, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into this specific compound would depend on its potential applications. For example, if it has medicinal properties, it could be studied for use in pharmaceuticals. Alternatively, if it has unique physical or chemical properties, it could be studied for use in materials science or chemistry .
Properties
IUPAC Name |
butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3S2/c1-2-3-13-25-18(23)7-5-4-6-12-22-19(24)17(27-20(22)26)14-15-8-10-16(21)11-9-15/h8-11,14H,2-7,12-13H2,1H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDLJAKZSLXKCC-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.